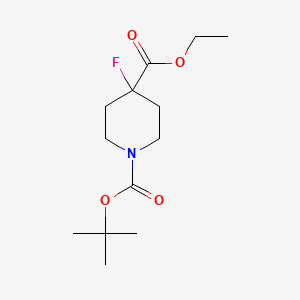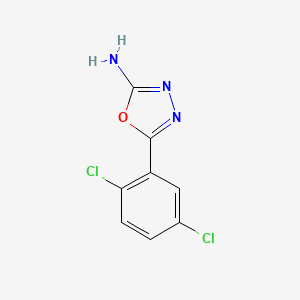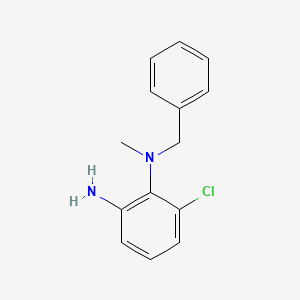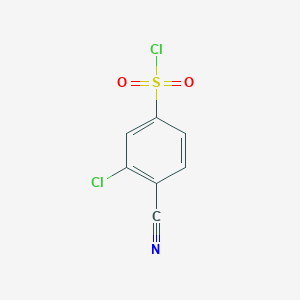
2-Chloro-5-(2-methoxybenzoyl)pyridine
説明
2-Chloro-5-(2-methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H10ClNO2 . It has a molecular weight of 247.68 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-methoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(2-methoxybenzoyl)pyridine is 1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(2-methoxybenzoyl)pyridine include a molecular weight of 247.68 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the search results.Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Chloro-5-(2-methoxybenzoyl)pyridine were not found in the search results . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.
科学的研究の応用
2-Chloro-5-(2-methoxybenzoyl)pyridine: Scientific Research Applications
Pharmaceutical Synthesis: This compound is utilized in the synthesis of various pharmaceutical compounds due to its chemical structure, which allows for versatile reactivity. It serves as a building block in creating molecules with potential therapeutic effects.
Neonicotinoid Compounds: It is also used for synthesizing new neonicotinoid compounds, which are a class of neuro-active insecticides modeled after nicotine .
Conducting Polymer Research: The compound finds application in conducting polymer research, where it may be used to modify polymers’ electrical properties .
Custom Synthesis: Due to its unique structure, it is often requested for custom synthesis projects, where specific molecular frameworks are required .
Advanced Material Science: Its properties could be explored in advanced material science for developing new materials with specific desired characteristics.
Analytical Chemistry: In analytical chemistry, it may be used as a standard or reagent in various chemical analyses to determine the presence or quantity of other substances.
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXOBOKMBFXPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239474 | |
| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methoxybenzoyl)pyridine | |
CAS RN |
86580-59-8 | |
| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86580-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



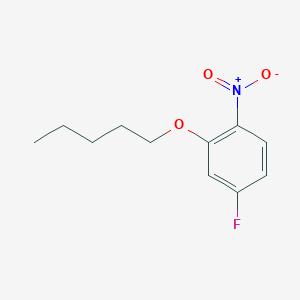
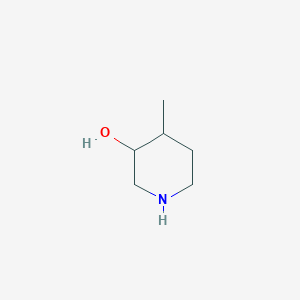
![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)

